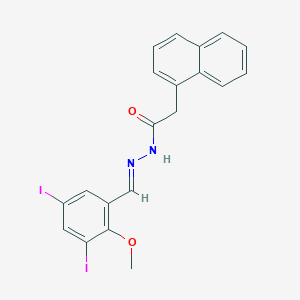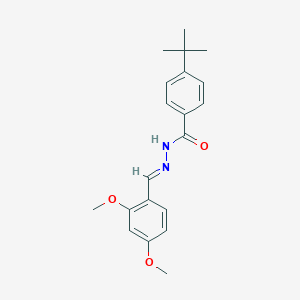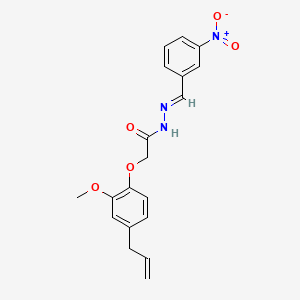
N'-(3,5-diiodo-2-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide
Vue d'ensemble
Description
N'-(3,5-diiodo-2-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide, commonly known as DIBNAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBNAH is a hydrazone derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of DIBNAH is not yet fully understood. However, it is believed to exhibit its pharmacological activities by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, fungal growth, and viral replication. DIBNAH has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell proliferation. It has also been found to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, leading to the inhibition of fungal growth. Moreover, DIBNAH has been found to inhibit the activity of viral DNA polymerase, leading to the inhibition of viral replication.
Biochemical and Physiological Effects
DIBNAH has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells, leading to the inhibition of cancer cell proliferation. It has also been found to disrupt the fungal cell wall, leading to the inhibition of fungal growth. Moreover, DIBNAH has been found to inhibit the viral DNA synthesis, leading to the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
DIBNAH has several advantages for lab experiments. It is a simple and efficient synthesis method that yields high purity and yield of the product. Moreover, DIBNAH has shown potent pharmacological activities against various cancer cell lines, fungi, and viruses, making it a promising candidate for further research. However, DIBNAH has certain limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Moreover, its pharmacokinetic and pharmacodynamic properties are not yet fully characterized, making it difficult to determine its optimal dosage and administration.
Orientations Futures
For research on DIBNAH include further studies on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and optimal dosage and administration. Moreover, DIBNAH can be further explored for its potential applications in drug development, including anticancer, antifungal, antiviral, and antimicrobial agents. Additionally, DIBNAH can be further studied for its potential applications in other fields of scientific research, including material science, catalysis, and organic synthesis.
Applications De Recherche Scientifique
DIBNAH has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer, antifungal, antiviral, and antimicrobial properties. DIBNAH has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. Moreover, DIBNAH has been shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16I2N2O2/c1-26-20-15(9-16(21)11-18(20)22)12-23-24-19(25)10-14-7-4-6-13-5-2-3-8-17(13)14/h2-9,11-12H,10H2,1H3,(H,24,25)/b23-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJBSOYWUBNJLJ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![nicotinaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3867427.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B3867439.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)
![2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3867453.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3867457.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)


